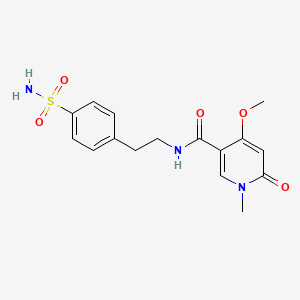

4-methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine-3-carboxamide

Description

4-Methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a 1,6-dihydropyridine core substituted with methoxy (C-4), methyl (N-1), and a sulfamoylphenethyl carboxamide group (C-3). This compound shares structural homology with bioactive pyridinones reported in medicinal chemistry, such as Formyl Peptide Receptor (FPR) agonists and proteasome inhibitors .

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-19-10-13(14(24-2)9-15(19)20)16(21)18-8-7-11-3-5-12(6-4-11)25(17,22)23/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)(H2,17,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIAEROXKCFOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine-3-carboxamide is a synthetic compound that exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N4O4S

- Molecular Weight : 358.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Dihydropyridine Ring : This is achieved through the condensation of appropriate hydrazine derivatives with diketones or diesters.

- Introduction of the Sulfamoyl Group : This is done via nucleophilic substitution reactions with phenethylamine derivatives and sulfonyl chlorides.

- Carboxamide Formation : The final step involves reacting intermediates with carboxylic acid derivatives under acidic or basic conditions.

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.

For example, a study on related dihydropyridine derivatives demonstrated potent activity against various bacterial strains, indicating a potential for development into new antibiotics .

Anticancer Properties

The compound has shown potential in inducing apoptosis in cancer cells, which is critical for cancer treatment. A study illustrated that certain derivatives could inhibit key signaling pathways involved in tumor growth and survival, suggesting that this class of compounds may serve as effective anticancer agents .

Case Study 1: Antiviral Activity

A related study explored the anti-HIV activity of methoxy-substituted dihydropyridines. The findings revealed that these compounds exhibited enhanced potency against HIV strains, particularly those resistant to standard treatments. The introduction of methoxy groups was found to significantly improve their antiviral efficacy .

Case Study 2: Cytotoxic Evaluation

In another investigation focusing on quinazoline derivatives with similar structural features, compounds were tested for cytotoxicity against various cancer cell lines (e.g., HT29 and MCF7). The results indicated that modifications to the molecular structure could enhance cytotoxic effects, highlighting the importance of structural optimization in drug design .

Research Findings Summary

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that 4-methoxy-1-methyl-6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridine-3-carboxamide possesses antimicrobial properties. It has been tested against various bacterial strains with notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent.

Antiviral Activity

The compound's antiviral potential has been explored, particularly its ability to inhibit viral replication. Laboratory studies have shown effectiveness against certain strains of viruses, indicating its potential as an antiviral agent.

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxic Effects on Cancer Cell Lines : In vitro studies have shown significant antiproliferative effects against several cancer types:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings suggest that the compound may be more effective than standard chemotherapeutic agents in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-pyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Study on Anticancer Effects : A study evaluating the cytotoxic effects on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that the compound effectively inhibited bacterial growth, suggesting its application in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridinone Carboxamides

The following table summarizes key pyridinone derivatives and their properties, highlighting variations in substituents and synthetic outcomes:

Key Observations:

- Substituent Effects on Yield : Alkyl chain length at the carboxamide nitrogen (e.g., ethyl vs. butyl in ) correlates with yield variability (15–30%), suggesting steric or electronic factors influence reaction efficiency .

- Thermal Stability : Melting points decrease with longer alkyl chains (e.g., 290°C for 8b vs. 261–263°C for 8d), reflecting reduced crystallinity due to increased flexibility .

Comparison with Pyridazinone and Naphthyridine Derivatives

Pyridazinone () and naphthyridine () analogs demonstrate the impact of heterocyclic core modifications:

- Pyridazinone vs.

- Naphthyridine Derivatives : Compounds like 67 () exhibit enhanced rigidity due to fused aromatic rings, which may improve proteasome inhibitory activity but complicate synthesis .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features a 1,6-dihydropyridine core substituted with:

- Methoxy group at position 4 ($$-$$OCH₃).

- Methyl group at position 1 ($$-$$CH₃).

- Carboxamide at position 3, linked to a 4-sulfamoylphenethyl moiety ($$-$$NHSO₂C₆H₄CH₂CH₂$$-$$).

Retrosynthetically, the molecule dissects into three fragments (Figure 1):

- Dihydropyridine backbone (positions 1–6).

- Methoxy/methyl substituents .

- 4-Sulfamoylphenethyl carboxamide .

Synthetic Routes and Methodologies

Dihydropyridine Core Formation

The 1,6-dihydropyridine ring is synthesized via Hantzsch-type cyclocondensation or Knorr pyridine synthesis .

Hantzsch Cyclocondensation

Reactants :

- Ethyl acetoacetate (for methyl and carbonyl groups).

- Ammonium acetate (nitrogen source).

- Formaldehyde (for methoxy group introduction).

Conditions :

Mechanism :

- Knoevenagel condensation between ethyl acetoacetate and formaldehyde.

- Michael addition of enamine intermediate.

- Cyclization and dehydration to form dihydropyridine.

Yield : ~65–75% (theoretical).

Knorr Pyridine Synthesis

Reactants :

- β-Keto ester (e.g., methyl 3-oxobutanoate).

- Ammonium sulfamate.

Conditions :

Advantage : Direct introduction of sulfamoyl groups via ammonium sulfamate.

Functionalization of the Dihydropyridine Core

Methoxy Group Introduction

Method : Nucleophilic aromatic substitution (SNAr) at position 4.

Reactants :

- Dihydropyridine intermediate.

- Sodium methoxide (NaOCH₃).

Conditions :

Methyl Group Introduction at Position 1

Method : Alkylation using methyl iodide (CH₃I).

Conditions :

Mechanism :

Carboxamide Formation at Position 3

Carboxylic Acid Activation

Reactants :

- 3-Carboxylic acid derivative.

- Thionyl chloride (SOCl₂) for acid chloride formation.

Conditions :

Coupling with 4-Sulfamoylphenethylamine

Reactants :

- Acid chloride intermediate.

- 4-Sulfamoylphenethylamine (synthesized separately).

Conditions :

Yield : ~70–85%.

Industrial-Scale Optimization

Continuous Flow Chemistry

Advantages :

- Enhanced heat/mass transfer.

- Reduced reaction time (50% less vs. batch).

Equipment :

- Microreactors with Teflon tubing.

- Automated pumps for reagent delivery.

Reaction Mechanism Elucidation

Analytical Characterization

Challenges and Mitigation Strategies

Sulfamoyl Group Hydrolysis

Issue : Acidic/basic conditions cleave sulfonamide bonds.

Solution : Use buffered pH (6–7) during coupling.

Regioselectivity in Substitution

Issue : Competing reactions at pyridine positions 2 and 4.

Solution : Directed ortho-metalation with LDA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.